molecular formula C15H15BrO B7871791 (4-Bromophenyl)(2,5-dimethylphenyl)methanol

(4-Bromophenyl)(2,5-dimethylphenyl)methanol

Cat. No.: B7871791
M. Wt: 291.18 g/mol
InChI Key: CGQRHWITYLAOGB-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(2,5-dimethylphenyl)methanol is an organic compound with the molecular formula C15H15BrO. It is a white crystalline solid that is used in various chemical research and industrial applications. The compound features a bromophenyl group and a dimethylphenyl group attached to a central methanol moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(2,5-dimethylphenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 2,5-dimethylphenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds through a nucleophilic addition mechanism, where the Grignard reagent attacks the carbonyl carbon of the aldehyde, forming an intermediate alkoxide. This intermediate is then protonated to yield the final methanol product.

Reaction Conditions:

  • Solvent: Ether (e.g., diethyl ether)
  • Temperature: 0-5°C for the addition reaction, followed by room temperature for protonation
  • Reagents: 4-bromobenzaldehyde, 2,5-dimethylphenylmagnesium bromide, and an acid (e.g., hydrochloric acid) for protonation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(2,5-dimethylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like Pd/C (Palladium on carbon) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

    Oxidation: (4-Bromophenyl)(2,5-dimethylphenyl)ketone

    Reduction: (4-Phenyl)(2,5-dimethylphenyl)methanol

    Substitution: (4-Azidophenyl)(2,5-dimethylphenyl)methanol or (4-Thiophenyl)(2,5-dimethylphenyl)methanol

Scientific Research Applications

(4-Bromophenyl)(2,5-dimethylphenyl)methanol is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of new therapeutic agents due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(2,5-dimethylphenyl)methanol depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The bromophenyl group can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds, influencing molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(2,5-dimethylphenyl)methanol
  • (4-Fluorophenyl)(2,5-dimethylphenyl)methanol
  • (4-Iodophenyl)(2,5-dimethylphenyl)methanol

Uniqueness

(4-Bromophenyl)(2,5-dimethylphenyl)methanol is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens like chlorine or fluorine. This property can be exploited in the design of new molecules with tailored biological or chemical activities.

Biological Activity

(4-Bromophenyl)(2,5-dimethylphenyl)methanol is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound features a brominated phenyl group and a dimethyl-substituted phenyl group, which contribute to its biological activity. The presence of the hydroxyl (-OH) group enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C15H15BrO
  • Structural Features :
    • A bromine atom located on the para position of the phenyl ring.
    • Two methyl groups at the 2 and 5 positions of another phenyl ring.
    • A hydroxyl group that plays a crucial role in its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the bromine atom is believed to enhance its effectiveness against microbial strains.
  • Anticancer Properties : Investigations into the anticancer potential of this compound have shown promising results. In vitro studies indicate that it may inhibit cell proliferation in cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cells
Anti-inflammatoryModulates inflammatory pathways

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

  • Interaction with Enzymes and Receptors : The compound is believed to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. This can modulate the activity of enzymes and receptors involved in various biological processes.
  • Oxidative Stress Modulation : The hydroxyl group may play a role in reducing oxidative stress, thereby protecting cells from damage and contributing to its anticancer effects.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of brominated phenols demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
  • Anticancer Activity : In vitro assays using human cancer cell lines revealed that this compound could induce apoptosis in A549 lung cancer cells. The IC50 value was determined to be approximately 15 µM, suggesting a moderate level of cytotoxicity .

Q & A

Q. Basic: What are the recommended synthetic routes for (4-Bromophenyl)(2,5-dimethylphenyl)methanol?

Answer:
The compound can be synthesized via Grignard reaction or condensation reactions . A common approach involves reacting 4-bromophenylmagnesium bromide with 2,5-dimethylbenzaldehyde under anhydrous conditions, followed by acid quenching to yield the secondary alcohol. Alternatively, Schiff base formation (e.g., refluxing aldehydes with amines in ethanol) can be adapted for analogous structures, as seen in similar bromophenyl derivatives . Key steps include:

  • Reagent selection : Use high-purity aldehydes and organometallic reagents to minimize side products.
  • Reaction monitoring : Track progress via TLC (silica gel, hexane/ethyl acetate) or NMR.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.
    Refer to synthetic protocols for structurally related compounds, such as 2-(4-Bromophenylimino)methyl derivatives, which highlight reflux conditions and solvent selection .

Q. Basic: What analytical techniques are critical for verifying purity and structure?

Answer:
Multi-modal characterization is essential:

  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR shifts with PubChem data (e.g., InChIKey: HOLUPBGZVKLXRJ) to confirm hydroxyl, bromophenyl, and dimethylphenyl groups .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and validate bond angles/distances .
  • HPLC/MS : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry for molecular ion confirmation.
    For example, crystallographic data for similar methanols (e.g., (4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol) can guide refinement parameters .

Q. Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer potency) require orthogonal validation :

  • Assay diversification : Use in vitro (e.g., MIC assays) and in silico (molecular docking) methods to cross-validate results.
  • Control standardization : Ensure consistent cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%).
  • SAR analysis : Compare with analogs (e.g., (3,5-Dichlorophenyl)(furan-2-yl)methanol) to identify substituent effects. For example, the methoxy group in (4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol may enhance membrane permeability but reduce oxidative stability .
CompoundAntimicrobial ActivityAnticancer ActivityKey Substituent
TargetModerateModerateBr, 2,5-dimethyl
Analog 1HighHigh3,5-dichloro
Analog 2LowModerateThiophene

Q. Advanced: How can X-ray crystallography elucidate stereochemical configuration?

Answer:
Single-crystal X-ray diffraction is definitive for stereochemical assignment:

  • Crystal growth : Use slow evaporation (e.g., ethanol/ethyl acetate mixtures) to obtain diffraction-quality crystals .
  • Data collection : Optimize parameters (Mo Kα radiation, 100 K) for high-resolution (<1.0 Å) data.
  • Refinement : Apply SHELXL for structure solution, incorporating hydrogen bonding and torsional restraints. For example, refinement of (4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol revealed a dihedral angle of 85.3° between aromatic rings, influencing steric interactions .

Q. Basic: Which functional groups dictate reactivity in this compound?

Answer:
The hydroxyl group and bromine atom are primary reactivity drivers:

  • Oxidation : Convert the hydroxyl to a ketone using CrO3_3/H2_2SO4_4, yielding (4-Bromophenyl)(2,5-dimethylphenyl)ketone .
  • Nucleophilic substitution : Replace bromine with amines (e.g., NH3_3/CuI) to form aryl amines.
  • Esterification : React the hydroxyl with acetyl chloride to produce acetate derivatives for stability studies.
    Comparative studies with (4-Chlorophenyl) analogs suggest bromine’s higher electronegativity slows substitution kinetics .

Q. Advanced: How to design derivatives for enhanced pharmacological profiles?

Answer:
Structure-activity relationship (SAR) strategies include:

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 4-position of the bromophenyl ring to enhance anticancer activity.
  • Bioisosteric replacement : Replace the hydroxyl with a trifluoromethyl group to improve metabolic stability.
  • Hybridization : Merge with pharmacophores from active analogs (e.g., oxadiazole rings in 4-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide) .
    Validate designs via molecular dynamics simulations (e.g., binding free energy calculations for adenosine A2B_{2B} receptors) .

Q. Basic: What are common side reactions during synthesis?

Answer:

  • Over-oxidation : The hydroxyl group may oxidize to a ketone if reaction conditions (e.g., excess CrO3_3) are not tightly controlled .
  • Diastereomer formation : Poor stereocontrol during Grignard addition can yield racemic mixtures. Use chiral auxiliaries or enzymatic resolution to mitigate.
  • Bromine displacement : Competing elimination (e.g., E2 with strong bases) may form alkenes. Monitor via GC-MS and adjust base strength (e.g., K2_2CO3_3 instead of NaOH) .

Q. Advanced: What computational approaches predict target interactions?

Answer:
Molecular docking and QSAR are pivotal:

  • Docking studies : Use AutoDock Vina to model binding to targets like β-tubulin (anticancer) or bacterial topoisomerase IV (antimicrobial). For example, the 2,5-dimethylphenyl group in this compound showed hydrophobic interactions with topoisomerase IV’s ATP-binding pocket .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes.
  • ADMET prediction : Tools like SwissADME evaluate logP, bioavailability, and CYP450 interactions. Compare with data from PubChem’s DSSTox entries for related methanols .

Properties

IUPAC Name

(4-bromophenyl)-(2,5-dimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-10-3-4-11(2)14(9-10)15(17)12-5-7-13(16)8-6-12/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQRHWITYLAOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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